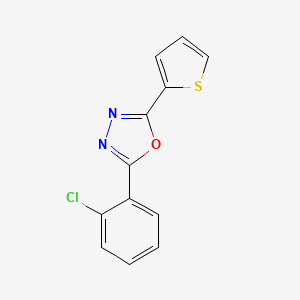

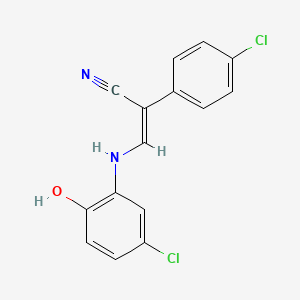

![molecular formula C13H15N3O4S B2443793 2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid CAS No. 899960-59-9](/img/structure/B2443793.png)

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid” is a chemical compound with a molecular formula of C17H15N5O5S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H15N5O5S. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains a thio group and a butanoic acid group .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Amides : Amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid and related compounds were synthesized through condensation processes. This showcases the acid's utility in creating amides with potential pharmaceutical significance (Śladowska & Zawisza, 1986).

Thermal Stability Study : The thermal stability of 6-substituted derivatives was analyzed, providing insights into the stability and decomposition patterns of these compounds, essential for their practical applications (Salih & Al-Sammerrai, 1986).

Cascade Reaction Synthesis : A fast and efficient cascade reaction involving salicylaldehydes and 1,3-dimethylbarbituric acid was used to create chromeno[2,3-d]pyrimidine and hexahydropyrimidine-trione pharmacologically active fragments (Elinson et al., 2018).

Molecular and Structural Studies

Polyamide Synthesis : Research on the synthesis of polyamides containing uracil and adenine involved derivatives of this acid, demonstrating its role in creating materials with specific molecular structures (Hattori & Kinoshita, 1979).

Molecular Modeling for Anticancer Leads : Chromene derivatives synthesized from similar compounds were studied for their potential as anticancer drugs. This included detailed molecular modeling and NMR studies, highlighting the acid’s relevance in drug discovery (Santana et al., 2020).

Biological and Pharmacological Potential

Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics synthesized from related compounds were evaluated for their insecticidal and antibacterial potential, indicating the broader implications of this acid in developing new bioactive compounds (Deohate & Palaspagar, 2020).

Antitumor Activity and Docking Study : Novel pyrimidiopyrazole derivatives synthesized from related compounds demonstrated significant antitumor activity. Molecular docking and DFT studies further explored their potential as therapeutic agents (Fahim et al., 2019).

Future Directions

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Given its structural similarity to certain pyrimidine derivatives, it might interact with its targets in a similar manner . .

Biochemical Pathways

It’s possible that it could influence various metabolic or signaling pathways, depending on its targets . More research is needed to elucidate these effects.

Pharmacokinetics

Its solubility in organic solvents suggests it might be well-absorbed in the body . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence cell growth, signaling, or other cellular processes .

properties

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-4-7(12(18)19)21-8-5-6-14-10-9(8)11(17)16(3)13(20)15(10)2/h5-7H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYONSWDJAKVKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

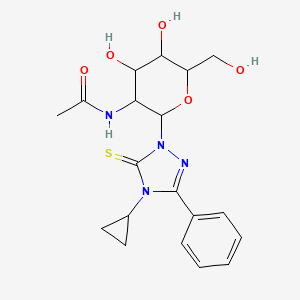

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2443711.png)

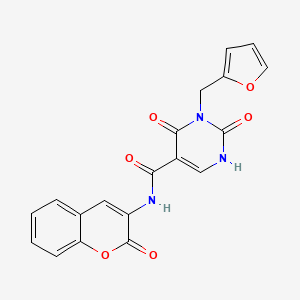

![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)

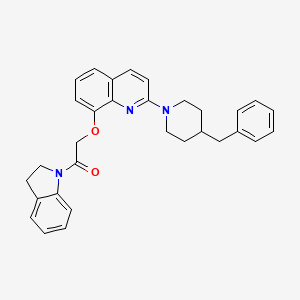

![N-(3-methoxyphenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2443718.png)

![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)

![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)

![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)

![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443733.png)